molecular formula C12H12N2O2 B1341493 N-(4-Aminophenyl)-5-methyl-3-furamide CAS No. 887358-45-4

N-(4-Aminophenyl)-5-methyl-3-furamide

Cat. No. B1341493
CAS RN: 887358-45-4
M. Wt: 216.24 g/mol
InChI Key: GUTHXYNNQOQQPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-Aminophenyl)-5-methyl-3-furamide”, namely “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Aminophenyl)-5-methyl-3-furamide” are not available, similar compounds have been involved in various reactions. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .

Scientific Research Applications

Overview of Research Applications

Advanced Oxidation Processes for Compound Degradation

Research into advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen highlights the generation of by-products and their biotoxicity, providing insights into the environmental impact and treatment strategies for similar compounds. The study suggests that understanding the degradation pathways and by-products is crucial for enhancing degradation methods for various compounds through AOP systems (Qutob et al., 2022).

Impact of Methylglyoxal in Foods

Methylglyoxal, a by-product of sugar degradation, has been studied for its formation, transformation, and effects in foods. The research emphasizes the need for further investigation into the absorption, metabolism, and toxicology of dietary adducts, which could inform strategies for controlling similar compounds in food processing and their health implications (Zheng et al., 2020).

Novel Synthetic Opioids Market Analysis

An analysis of non-fentanil novel synthetic opioids provides insights into the chemistry and pharmacology of these substances. Understanding their impact on drug markets and health can inform regulatory and health policies, potentially analogous to managing compounds with psychoactive or pharmacological applications (Sharma et al., 2018).

Chemistry and Safety of Acrylamide

The chemistry, biochemistry, and safety of acrylamide, particularly its formation in food and its toxicological profile, provide a framework for studying the safety, regulatory, and health implications of similar chemical compounds in consumer products (Friedman, 2003).

properties

IUPAC Name

N-(4-aminophenyl)-5-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTHXYNNQOQQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589564
Record name N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-5-methyl-3-furamide

CAS RN

887358-45-4
Record name N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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